molecular formula C11H14ClNO B8572518 6-Chloro-3-cyclohexyloxy-pyridine

6-Chloro-3-cyclohexyloxy-pyridine

Cat. No.: B8572518
M. Wt: 211.69 g/mol
InChI Key: RNSQSSKTWVCALU-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclohexyloxy-pyridine is a pyridine derivative featuring a chlorine atom at the 6-position and a cyclohexyloxy group at the 3-position. The cyclohexyloxy group introduces steric bulk and lipophilicity, distinguishing it from smaller substituents like methoxy or hydroxyl groups.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-5-cyclohexyloxypyridine

InChI

InChI=1S/C11H14ClNO/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

RNSQSSKTWVCALU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features and inferred properties of 6-Chloro-3-cyclohexyloxy-pyridine with analogs from the evidence:

Compound Name Substituents (Position) Key Features Inferred Properties Reference
This compound Cl (6), Cyclohexyloxy (3) Bulky cyclohexyloxy group High lipophilicity, steric hindrance N/A
2-Chloro-6-methoxypyridin-3-yl)methanol Cl (2), Methoxy (6), Hydroxymethyl (3) Smaller methoxy group, polar substituent Moderate solubility, reactive hydroxyl
6-Chloro-4-hydroxypyrimidine Cl (6), Hydroxy (4) Hydroxy group at pyrimidine core Potential acidity, hydrogen bonding
Cetylpyridinium Chloride Hexadecyl chain, Cl Long alkyl chain, quaternary ammonium Surfactant properties, high toxicity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), Methyl (6), Carboxylic acid (4) Carboxylic acid functionality High polarity, potential for salt formation
Key Observations:
  • Lipophilicity : The cyclohexyloxy group in this compound likely enhances lipophilicity compared to methoxy or hydroxy analogs, influencing membrane permeability in biological systems .
  • Steric Effects : The bulky cyclohexyl group may reduce reactivity in substitution reactions compared to smaller substituents (e.g., methoxy in 2-Chloro-6-methoxypyridine derivatives) .
  • Toxicity : Unlike Cetylpyridinium Chloride (a surfactant with documented toxicity ), the cyclohexyloxy group may reduce acute toxicity but requires empirical validation.

Reactivity and Stability

  • This is consistent with trends observed in 6-Chloro-4-hydroxypyrimidine, where the Cl atom stabilizes negative charge .

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